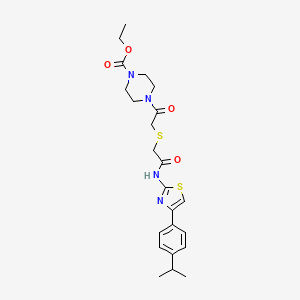

3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

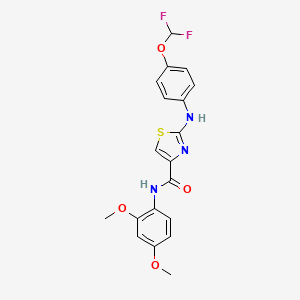

3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid is a compound that can be inferred to have a sulfonamide group attached to a chlorinated dimethylbenzene ring, which is further linked to a propanoic acid moiety. This structure suggests that the compound could have applications in various fields, including medicinal chemistry and material science, due to the presence of functional groups that are amenable to further chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include the formation of intermediates such as arylsulfonamides. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific reactions and the use of spectroscopic techniques for structure determination . Similarly, the synthesis of N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides through a three-component reaction in the presence of chlorosulfonic acid indicates the potential complexity involved in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid is often confirmed using techniques such as single-crystal X-ray analysis, which provides unambiguous structure determination . The presence of chloro, methyl, and sulfonamide groups in the compound suggests that it could exhibit interesting electronic properties and participate in various chemical interactions.

Chemical Reactions Analysis

Compounds with sulfonamide groups can participate in a variety of chemical reactions. For example, the use of chlorosulfonic acid in the synthesis of acetamides indicates the reactivity of sulfonic acids in condensation reactions . The presence of a propanoic acid group in the compound also suggests the potential for reactions typical of carboxylic acids, such as the formation of amides or esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid can be deduced from related compounds. For instance, the solubility of sulfonamide compounds can be an important factor in their application, as seen with the poor water solubility of a HIF-1 pathway inhibitor, which necessitates formulation considerations for therapeutic use . Additionally, the electronic properties of molecules with similar structures have been analyzed using techniques like ultraviolet-visible absorption spectroscopy, and their thermal properties have been studied using TG-DTA .

Scientific Research Applications

Oxidation of Hydrocarbons

Water-soluble organic compounds, including sulfonamido derivatives, have been selectively oxidized using aqueous solutions of chloroplatinum(II) and chloroplatinum(IV) salts. This research demonstrates the functionalization and hydroxylation processes without further oxidation to carboxylic acids, providing insights into the mechanistic pathways and reactivity of such sulfonamido compounds (Labinger et al., 1993).

Structural and Kinetic Investigations

Sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized and characterized, revealing the molecular-electronic structure and kinetic behavior of these compounds. This research contributes to understanding the structural properties and reactivity of sulfonamido-based compounds (Rublova et al., 2017).

Novel 3-(Heterocyclylsulfonyl)propanoic Acids Synthesis

A method for synthesizing a large number of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives has been developed. This research showcases the utility of sulfonamido groups in creating novel compounds with potential applications in various areas, including drug development and materials science (Dorogov et al., 2004).

Development of Polybenzoxazine

Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research indicates the potential of sulfonamido derivatives in creating sustainable materials with a wide range of applications (Trejo-Machin et al., 2017).

Solid Acid Catalysts Synthesis

Sulfonamido groups have been utilized in the synthesis of efficient and stable solid acid catalysts, demonstrating the role of these groups in catalyzing esterification and acylation reactions. This research highlights the application of sulfonamido derivatives in catalysis and materials science (Liu et al., 2010).

properties

IUPAC Name |

3-[(4-chloro-3,5-dimethylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-7-5-9(6-8(2)11(7)12)18(16,17)13-4-3-10(14)15/h5-6,13H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISVALYXPYCCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)S(=O)(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)

![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)

![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)

![2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2539139.png)

![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)